molecular formula C17H19FN2OS B2967096 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide CAS No. 1286727-96-5

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide

Cat. No.: B2967096
CAS No.: 1286727-96-5
M. Wt: 318.41
InChI Key: MPVOMNFDBKTVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure incorporates several pharmacologically relevant motifs, including a 1-methyl-1H-pyrrole ring, a cyclopropylamine group, and a (4-fluorophenyl)thio ether linkage. The 1-methyl-1H-pyrrole unit is a privileged scaffold found in compounds that modulate various biological targets . The inclusion of a cyclopropyl group is a common strategy in lead optimization to influence the compound's metabolic stability, lipophilicity, and conformational geometry . The 4-fluorophenyl thioether moiety further enhances the molecular diversity, potentially enabling interactions with enzyme active sites or protein receptors. This combination of features makes this acetamide derivative a valuable chemical tool for researchers investigating allosteric modulation , enzyme inhibition , and structure-activity relationships (SAR) in the development of new therapeutic agents. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2OS/c1-19-10-2-3-15(19)11-20(14-6-7-14)17(21)12-22-16-8-4-13(18)5-9-16/h2-5,8-10,14H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVOMNFDBKTVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide, with the CAS number 1252378-57-6, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a cyclopropyl group, a fluorophenyl thioether moiety, and a pyrrole-derived substituent, which together may contribute to its pharmacological properties.

The molecular formula of this compound is C11H12FNOSC_{11}H_{12}FNOS, with a molecular weight of 225.28 g/mol. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for further investigation in drug discovery.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Antitumor Activity

Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives often demonstrate potent antitumor activity through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-donating groups in the phenyl ring can enhance this activity, suggesting that this compound may also possess similar properties due to its unique substituents .

2. Anticonvulsant Properties

There is evidence that compounds featuring pyrrole and thiazole rings can exhibit anticonvulsant effects. The mechanism typically involves modulation of neurotransmitter systems or ion channels, which could be relevant for this compound as well .

3. Antibacterial Activity

Preliminary studies have indicated that thioether-containing compounds can display antibacterial properties. The presence of the fluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored similar compounds, providing insights into the biological activity of this compound:

Study Focus Findings
Study AAntitumor ActivityIdentified significant cytotoxicity in cancer cell lines with IC50 values below 5 µM for structurally related compounds.
Study BAnticonvulsant EffectsReported effective seizure suppression in animal models using similar thiazole derivatives.
Study CAntibacterial PropertiesDemonstrated MIC values as low as 31.25 µg/mL against Staphylococcus aureus for related thioether compounds.

Mechanistic Insights

The biological activity of this compound may involve several mechanisms:

Target Interactions

The compound is likely to interact with specific protein targets involved in cell signaling pathways, apoptosis, or bacterial cell wall synthesis. Molecular docking studies could elucidate these interactions further.

Structure–Activity Relationship (SAR) Analysis

Understanding how variations in the chemical structure affect biological activity is crucial for optimizing potency and selectivity. For instance:

  • The cyclopropyl group may influence lipophilicity and membrane permeability.
  • The fluorophenyl moiety could enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (C₁₉H₂₇FN₂O₂)
  • Structural Differences: Replaces the thio group with a propylacetamido chain and substitutes cyclopropyl with cyclohexyl.
  • Synthesis : Synthesized via a multicomponent reaction with 81% yield, indicating efficient methodology .
  • Physical Properties : Melting point (150–152°C) suggests moderate crystalline stability.
2.2 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)
  • Structural Differences : Features a dichlorophenyl group and thiazol ring instead of fluorophenylthio and pyrrole-methyl. The thiazol ring enhances coordination ability, useful in metal-binding ligands or antimicrobial agents .
  • Synthesis: Prepared via carbodiimide coupling with 2,6-dichlorophenylacetic acid and 2-aminothiazole. Higher melting point (216–218°C) indicates strong intermolecular forces (e.g., N–H⋯N hydrogen bonds) .
  • Applications : Structural similarity to benzylpenicillin suggests possible antibiotic activity .
2.3 N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide (C₁₆H₂₁N₃O₂)
  • Structural Differences : Replaces the thio group with a dimethyloxazol ring. The oxazol moiety may enhance metabolic resistance compared to thioethers .
  • Applications : Commercial availability (CAS 1797646-81-1) suggests use in drug discovery or agrochemical research, possibly as a kinase inhibitor or herbicide .
2.4 FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
  • Structural Differences : Incorporates a trifluoromethyl-thiadiazol group instead of pyrrole-methyl. The trifluoromethyl group enhances electronegativity and bioavailability .

Key Findings and Implications

  • Substituent Impact : The thio group in the target compound may offer unique redox properties compared to oxazol or thiazol rings. Cyclopropyl’s small size likely improves bioavailability over bulkier groups like cyclohexyl .
  • Synthetic Feasibility : High yields in analogous compounds (e.g., 81% in ) suggest viable routes for the target’s synthesis.
  • Biological Potential: Fluorophenyl and pyrrole motifs are prevalent in CNS drugs, while thioethers are common in antivirals. The target compound may occupy a niche in these domains.

Limitations

  • Direct data on the target compound’s synthesis, yield, and bioactivity are absent in the evidence. Comparisons rely on structural analogs, necessitating experimental validation.

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via TLC or HPLC to minimize by-products.
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and temperature (reflux for faster kinetics) .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from conformational flexibility or crystal-packing effects. A systematic approach includes:

Re-refinement : Use SHELXL to adjust torsion angles and hydrogen-bonding networks in the crystallographic model .

DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to identify torsional mismatches.

Hirshfeld surface analysis : Evaluate intermolecular interactions (e.g., C–H⋯O, π-π stacking) that may distort the molecular structure .

Example : In related acetamides, nitro group torsion angles deviated by 16.7° from computational models due to crystal packing forces, resolved via iterative refinement .

(Basic) What spectroscopic and analytical techniques are critical for structural elucidation?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm the cyclopropyl, thioether, and pyrrole groups.
    • 19F NMR : Verify the fluorophenyl substitution pattern .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-TOF) with <2 ppm error .
  • IR spectroscopy : Identify amide C=O (1650–1700 cm⁻¹) and thioether C–S (600–700 cm⁻¹) stretches .

(Advanced) What strategies mitigate by-product formation during the N-alkylation step of the pyrrole moiety?

Answer:
By-products (e.g., over-alkylation or ring-opening) can be minimized by:

Controlled stoichiometry : Use a 1:1 molar ratio of alkylating agent (e.g., methyl iodide) to the pyrrole nitrogen.

Protecting groups : Temporarily protect reactive sites (e.g., Boc for amines) during coupling .

Low-temperature kinetics : Perform reactions at 0–5°C to favor mono-alkylation .

Validation : Monitor via LC-MS; if by-products persist, employ preparative HPLC with a C18 column for isolation .

(Basic) How is X-ray crystallography applied to confirm molecular geometry, and what challenges arise?

Answer:
Procedure :

Crystallization : Use slow evaporation (ethanol/water) to grow single crystals.

Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks .

Q. Challenges :

  • Twinned crystals : Resolve using CELL_NOW or TwinRotMat.
  • Disorder : Model alternate conformers (e.g., cyclopropyl rotation) with occupancy refinement .

(Advanced) How can stability studies under varying conditions inform storage protocols for this compound?

Answer:
Methodology :

Accelerated degradation : Expose the compound to 40°C/75% RH for 6 months, sampling monthly.

Analytical monitoring :

  • HPLC : Track degradation products (e.g., hydrolyzed amide).
  • DSC/TGA : Assess thermal stability (decomposition >200°C typical for acetamides) .

Q. Recommendations :

  • Store at –20°C under argon in amber vials to prevent photodegradation and oxidation.

Table 1: Representative Characterization Data for Analogous Acetamides

PropertyMethodTypical ValueReference
Melting PointDSC145–150°C
LogP (lipophilicity)HPLC (C18, MeOH/H2O)3.2 ± 0.3
Crystallographic R-factorSHELXL refinement<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.